REACTION_SMILES
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[C:24](=[O:25])([O-:26])[O-:27].[CH3:30][S:31]([CH3:32])=[O:33].[Cl:1][c:2]1[n:3][cH:4][cH:5][cH:6][c:7]1-[c:8]1[n:9][c:10]([S:14][CH3:15])[n:11][cH:12][cH:13]1.[Cs+:28].[Cs+:29].[NH2:16][c:17]1[cH:18][cH:19][c:20]([OH:21])[cH:22][cH:23]1.[OH2:34]>>[c:2]1([O:21][c:20]2[cH:19][cH:18][c:17]([NH2:16])[cH:23][cH:22]2)[n:3][cH:4][cH:5][cH:6][c:7]1-[c:8]1[n:9][c:10]([S:14][CH3:15])[n:11][cH:12][cH:13]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CS(C)=O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CSc1nccc(-c2cccnc2Cl)n1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cs+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[Cs+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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Nc1ccc(O)cc1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
O
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Name
|
|
Type
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product
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Smiles
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CSc1nccc(-c2cccnc2Oc2ccc(N)cc2)n1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |